Cas no 112395-77-4 (2-(2-hydroxyethyl)-4-methylphenol)

2-(2-hydroxyethyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, 2-hydroxy-5-methyl-
- 2-hydroxy-5-methylBenzeneethanol
- 2-(2-hydroxyethyl)-4-methylphenol
- 112395-77-4
- SCHEMBL7758857
- EN300-1850294
- 2-(2-hydroxy-5-methylphenyl)ethanol
- DA-15414
- YUPLTPHCPWAUED-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H12O2/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,10-11H,4-5H2,1H3
- InChIKey: YUPLTPHCPWAUED-UHFFFAOYSA-N
計算された属性
- 精确分子量: 152.083729621g/mol
- 同位素质量: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 40.5Ų
2-(2-hydroxyethyl)-4-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850294-0.25g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.25g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1850294-2.5g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 2.5g |
$1819.0 | 2023-09-19 | ||
Enamine | EN300-1850294-5g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 5g |
$2692.0 | 2023-09-19 | ||
Enamine | EN300-1850294-1g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 1g |
$928.0 | 2023-09-19 | ||
Enamine | EN300-1850294-0.5g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.5g |
$891.0 | 2023-09-19 | ||
Enamine | EN300-1850294-10.0g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 10g |
$3992.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1978172-1g |
2-(2-Hydroxyethyl)-4-methylphenol |
112395-77-4 | 98% | 1g |
¥14029.00 | 2024-08-09 | |
Enamine | EN300-1850294-1.0g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 1g |
$928.0 | 2023-06-03 | ||
Enamine | EN300-1850294-0.05g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.05g |
$780.0 | 2023-09-19 | ||
Enamine | EN300-1850294-0.1g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.1g |
$817.0 | 2023-09-19 |
2-(2-hydroxyethyl)-4-methylphenol 関連文献
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
2-(2-hydroxyethyl)-4-methylphenolに関する追加情報
2-(2-Hydroxyethyl)-4-Methylphenol (CAS No. 112395-77-4): A Comprehensive Overview
Introduction to 2-(2-Hydroxyethyl)-4-Methylphenol
2-(2-Hydroxyethyl)-4-Methylphenol, also known by its CAS registry number 112395-77-4, is a versatile organic compound with a unique chemical structure. This compound belongs to the class of phenolic compounds, which are widely recognized for their diverse applications in various industries. The molecule consists of a phenol ring substituted with a hydroxyl group at position 4 and a hydroxymethyl group at position 2, making it a derivative of phenol with distinct chemical and physical properties. Recent advancements in synthetic chemistry have further expanded the potential applications of this compound, particularly in the fields of materials science, pharmaceuticals, and environmental chemistry.
Chemical Structure and Properties
The molecular formula of 2-(2-Hydroxyethyl)-4-Methylphenol is C8H10O3, and its molecular weight is approximately 158.16 g/mol. The compound features a benzene ring with two substituents: a hydroxyl group (-OH) at the para position (position 4) and a hydroxymethyl group (-CH(OH)CH3) at the ortho position (position 2). This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of chemical reactions and applications.
Recent studies have highlighted the importance of understanding the stereochemistry and conformational flexibility of this compound. Researchers have employed advanced computational methods, such as molecular dynamics simulations, to explore the dynamic behavior of 2-(2-Hydroxyethyl)-4-Methylphenol in different solvents. These studies have provided valuable insights into its solubility, reactivity, and interactions with other molecules, which are critical for optimizing its use in industrial processes.
Applications in Materials Science
The unique properties of 2-(2-Hydroxyethyl)-4-Methylphenol have made it an attractive candidate for use in materials science. One of the most promising applications is in the development of advanced polymers and composites. The compound's ability to form hydrogen bonds and its reactivity towards various coupling agents make it ideal for enhancing the mechanical and thermal properties of polymer matrices.
Recent research has focused on incorporating 2-(2-Hydroxyethyl)-4-Methylphenol into biodegradable polymers for sustainable packaging solutions. Scientists have demonstrated that the incorporation of this compound can significantly improve the barrier properties of biodegradable films, making them suitable for food packaging applications. These findings underscore the potential of this compound in addressing global challenges related to plastic waste and environmental degradation.
Pharmaceutical Applications
In the pharmaceutical industry, 2-(2-Hydroxyethyl)-4-Methylphenol has shown potential as an intermediate in drug synthesis. Its ability to undergo various functional group transformations makes it a valuable building block for constructing complex molecular architectures. Recent studies have explored its use in the synthesis of bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties.
For instance, researchers have successfully synthesized derivatives of 2-(2-Hydroxyethyl)-4-Methylphenol that exhibit potent antioxidant activity. These derivatives have been shown to scavenge free radicals effectively, making them promising candidates for use in nutraceuticals and cosmeceuticals. Furthermore, ongoing clinical trials are investigating the potential of these derivatives as therapeutic agents for chronic diseases associated with oxidative stress.
Environmental Chemistry and Biodegradation
The environmental impact of 2-(2-Hydroxyethyl)-4-Methylphenol has also been a topic of recent research interest. Studies have focused on understanding its biodegradation pathways under various environmental conditions, such as soil contamination and wastewater treatment. Researchers have found that this compound can be efficiently degraded by microbial communities under aerobic conditions, reducing its persistence in the environment.
Moreover, innovative approaches such as enzymatic catalysis have been explored to enhance the rate of biodegradation. Enzymes like laccases and peroxidases have been shown to catalyze the oxidation of 2-(2-Hydroxyethyl)-4-Methylphenol, leading to its complete mineralization into harmless byproducts. These findings hold significant implications for developing eco-friendly strategies for pollution control and remediation.
Synthesis and Manufacturing Processes
The synthesis of CAS No. 112395-77-4, or 2-(2-Hydroxyethyl)-4-Methylphenol, involves several well-established chemical reactions. Traditional methods include nucleophilic aromatic substitution and Friedel-Crafts alkylation, which allow for precise control over the substitution pattern on the phenolic ring. However, recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound.
Catalytic cross-coupling reactions, such as Suzuki-Miyaura coupling, have emerged as powerful tools for constructing complex phenolic derivatives like CAS No. 112395-77-4. These reactions not only improve yield but also reduce waste generation during synthesis. Furthermore, continuous-flow synthesis techniques are being adopted to enhance process scalability and reproducibility.
Safety Considerations and Regulatory Compliance
While CAS No. 11
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